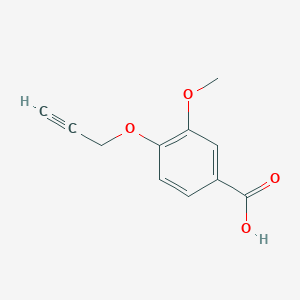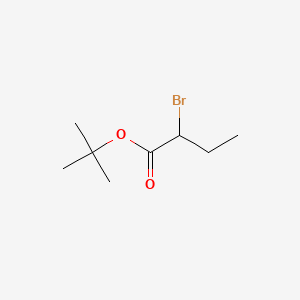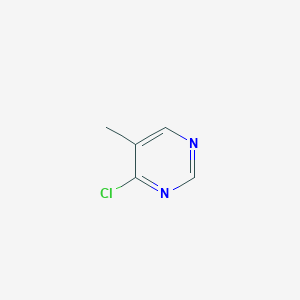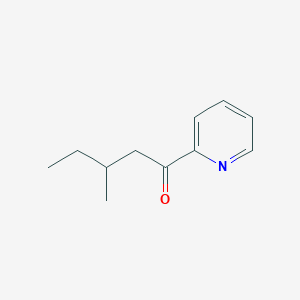
2-Methylbutyl 2-pyridyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl 2-pyridyl ketone is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of 2-pyridyl ketones, including 2-Methylbutyl 2-pyridyl ketone, has been reported in the literature . A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been described, where the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .Molecular Structure Analysis
The molecular structure of 2-Methylbutyl 2-pyridyl ketone has been analyzed in several studies . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .Chemical Reactions Analysis
The chemical reactions involving 2-Methylbutyl 2-pyridyl ketone have been studied . For instance, the coupling of 2-lithiopyridine with readily available esters afforded preferentially 2-pyridyl ketones through the formation of stable five-membered chelated intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylbutyl 2-pyridyl ketone include a boiling point of 260.2±13.0 °C . More detailed properties are not provided in the retrieved papers.Applications De Recherche Scientifique
Catalytic Applications
The compound and its derivatives are utilized in catalytic processes. For example, a study by Hadžović et al. (2007) demonstrated the use of 2-amino-2-(2-pyridyl)propane (appH), a related compound, in the catalytic hydrogenation of ketones. This research highlighted the role of the pyridyl group in activating ruthenium complexes for hydrogenation processes, providing insights into catalyst design for efficient hydrogenation reactions (Hadžović et al., 2007).
Synthetic Chemistry
In synthetic chemistry, 2-pyridyl ketones serve as precursors for various bioactive molecules and ligands for asymmetric catalysis. Sun et al. (2020) reported a practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow, showcasing their importance in generating bioactive compounds and intermediates for pharmaceutical applications (Sun et al., 2020).
Material Science
In the field of materials science, compounds containing 2-pyridyl ketone moieties are used to develop novel metal-organic frameworks and luminescent materials. Anastasiadis et al. (2015) explored the use of methyl 2-pyridyl ketone oxime in zinc(II)/lanthanide(III) chemistry to create dinuclear Zn(II)Ln(III) complexes with potential applications in photoluminescence and magnetization relaxation (Anastasiadis et al., 2015).
Antimicrobial Activity
Shaabani et al. (2013) synthesized novel binuclear Cu(II) complexes combining a semicarbazone Schiff base with 2-pyridyl ketone and evaluated their antimicrobial activity. This work contributes to the development of new antimicrobial agents with potential pharmaceutical applications (Shaabani et al., 2013).
Environmental Chemistry
Alonso et al. (1983) described the use of salicyloylhydrazones of di-2-pyridyl ketone for the atomic absorption spectrometry determination of lead in water, highlighting the environmental applications of these compounds in detecting and quantifying heavy metals (Alonso et al., 1983).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)8-11(13)10-6-4-5-7-12-10/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFATGEYVXGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542882 |
Source


|
| Record name | 3-Methyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutyl 2-pyridyl ketone | |
CAS RN |
898779-68-5 |
Source


|
| Record name | 3-Methyl-1-(2-pyridinyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)


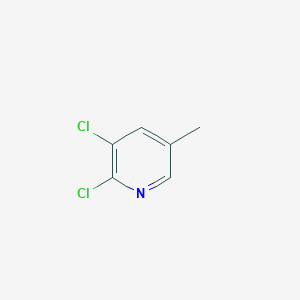
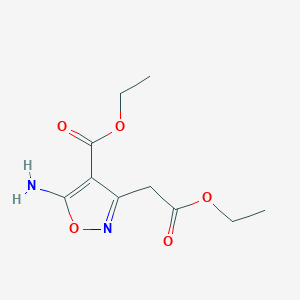
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)

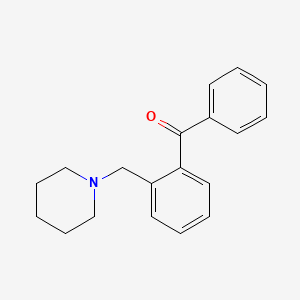
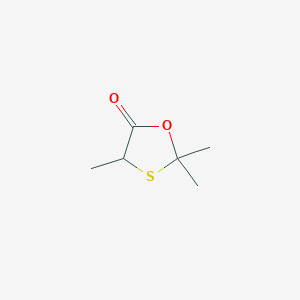
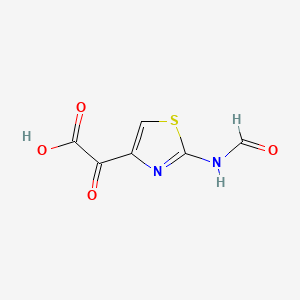
![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)
